molecular formula C12H20N2 B3023240 N1,N1-Dipropylbenzene-1,2-diamine CAS No. 926227-51-2

N1,N1-Dipropylbenzene-1,2-diamine

Cat. No.: B3023240
CAS No.: 926227-51-2
M. Wt: 192.3 g/mol
InChI Key: UVOHBMGLRDCKFY-UHFFFAOYSA-N
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Description

N1,N1-Dipropylbenzene-1,2-diamine is an organic compound with the molecular formula C12H20N2. It is a derivative of benzene-1,2-diamine, where the amino groups are substituted with propyl groups.

Mechanism of Action

Mode of Action

It is known that the compound is highly reactive , which suggests it may interact with its targets through covalent bonding or other chemical reactions.

Pharmacokinetics

The compound is known to be a liquid at room temperature , which may influence its absorption and distribution

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be stored in a dark place, sealed, and dry , suggesting that light, air, and moisture may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N1-Dipropylbenzene-1,2-diamine can be synthesized through the alkylation of benzene-1,2-diamine with propyl halides. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the amino groups, followed by the addition of propyl bromide or propyl chloride. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N1,N1-Dipropylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Amides

Scientific Research Applications

N1,N1-Dipropylbenzene-1,2-diamine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N1,N1-Dipropylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propyl groups enhance its solubility in organic solvents and its ability to interact with various molecular targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-N,2-N-dipropylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-9-14(10-4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOHBMGLRDCKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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